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Abstract
The MOZ-TIF2 fusion protein, arising from an inversion on chromosome 8 [inv(8)(p11q13)], is a

recurrent genetic abnormality associated with a subtype of acute myeloid leukemia (AML),

particularly the M4/M5 French-American-British (FAB) classifications.[1][2] This oncoprotein

plays a critical role in leukemogenesis by disrupting normal hematopoietic differentiation and

promoting the proliferation of myeloid progenitors. This technical guide provides an in-depth

overview of the MOZ-TIF2 fusion protein, its molecular mechanisms, associated signaling

pathways, and key experimental methodologies for its study. Quantitative data from seminal

studies are summarized, and detailed protocols for relevant experiments are provided to

facilitate further research and drug development efforts in this area.

Molecular Biology of the MOZ-TIF2 Fusion Protein
The MOZ-TIF2 fusion protein is a chimeric protein that combines the N-terminal portion of the

Monocytic Leukemia Zinc Finger Protein (MOZ, also known as KAT6A) with the C-terminal

region of the Transcriptional Intermediary Factor 2 (TIF2, also known as NCOA2).[1][3] This

fusion results in a gain-of-function oncoprotein that drives leukemogenesis through several key

molecular mechanisms.

The MOZ portion of the fusion protein contributes its histone acetyltransferase (HAT) domain,

specifically a MYST-type HAT domain, and a potent transcriptional repression domain.[4] The
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MOZ component is also crucial for targeting the fusion protein to chromatin through its C2HC

nucleosome recognition motif.[5][6]

The TIF2 portion provides a powerful transcriptional activation domain and, critically, a

CBP/p300 interaction domain (CID).[5][6] This allows the MOZ-TIF2 fusion protein to recruit the

histone acetyltransferases CBP and p300, leading to aberrant chromatin modification and gene

expression.[5][6]

The transforming activity of MOZ-TIF2 is dependent on both the nucleosomal targeting function

of the MOZ moiety and the CBP/p300 recruitment capability of the TIF2 moiety.[5][6] While the

intrinsic HAT activity of the MOZ domain was initially thought to be dispensable, more recent

evidence suggests it is also required for leukemogenesis.[4][5]

Signaling Pathways and Downstream Effectors
The MOZ-TIF2 oncoprotein exerts its leukemogenic effects by hijacking and dysregulating key

signaling pathways involved in hematopoiesis.

Interaction with CBP/p300 and Chromatin Remodeling
A primary mechanism of MOZ-TIF2-mediated transformation is its interaction with the

transcriptional co-activators CBP and p300.[5][7] The TIF2 portion of the fusion protein directly

binds to CBP/p300, leading to their sequestration and aberrant localization within the nucleus.

[7] This has two major consequences:

Aberrant Histone Acetylation: The recruitment of CBP/p300 to MOZ-TIF2 target genes

results in altered patterns of histone acetylation, leading to the inappropriate activation of

pro-leukemic genes.[3]

Impairment of other Transcription Factors: By sequestering CBP/p300, MOZ-TIF2 acts as a

dominant-negative inhibitor of other transcription factors that rely on these co-activators,

such as nuclear receptors and the tumor suppressor p53.[7][8]

Recent studies have also highlighted the role of MOZ-TIF2 in promoting H3K23 propionylation,

a histone mark associated with active gene expression.[9]
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MOZ-TIF2 interaction with CBP/p300 and downstream effects.

Upregulation of HOXA9 and MEIS1
A critical downstream effect of MOZ-TIF2 is the upregulation of key developmental transcription

factors, particularly HOXA9 and MEIS1.[6][10] These genes are essential for normal

hematopoietic stem cell function but their sustained high expression is a hallmark of many

types of AML and is strongly associated with leukemic transformation. Endogenous MOZ is

required for the expression of Meis1 in the context of MOZ-TIF2-driven leukemia.[6][10]

Inhibition of p53 and Senescence
MOZ-TIF2 has been shown to inhibit the transcriptional activity of the tumor suppressor p53.[4]

[8] This is achieved through the sequestration of CBP/p300, which are essential co-activators

for p53-mediated transcription of target genes involved in apoptosis and cell cycle arrest.[8]

Furthermore, MOZ-TIF2 expression can repress the CDKN2A locus, which encodes the tumor
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suppressors p16INK4a and p19ARF, thereby inhibiting cellular senescence and promoting

immortalization of hematopoietic progenitors.[4]

Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of

the MOZ-TIF2 fusion protein.

Cell-Based

Assays

Cell

Line/System

Effect of MOZ-

TIF2

Quantitative

Measurement
Reference

Cell Proliferation

Murine

Hematopoietic

Progenitors

Increased

Proliferation

2 to 3-fold

increase in cell

number over 6

days

[4]

Colony

Formation

Murine

Hematopoietic

Progenitors

Serial Replating

Capacity

Sustained colony

formation over at

least 4 passages

[4]

Senescence

Murine

Embryonic

Fibroblasts

(MEFs)

Inhibition of

Senescence

~50% reduction

in SA-β-Gal

positive cells

[4]
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Gene

Expression

Analysis

Gene
Cell

Line/System

Fold Change

(MOZ-TIF2 vs.

Control)

Reference

Upregulated

Genes
HOXA9

Murine

Hematopoietic

Progenitors

>10-fold increase [4]

MEIS1
MOZ-TIF2 AML

cells

Significantly

higher than in

MLL-AF9 AML

cells

[10]

Downregulated

Genes
p16INK4a

Murine

Hematopoietic

Progenitors

~2.5-fold

decrease
[4]

p19ARF

Murine

Hematopoietic

Progenitors

~2-fold decrease [4]

| Luciferase Reporter Assays | Reporter Construct | Cell Line | Effect of MOZ-TIF2 |

Quantitative Measurement | Reference | | :--- | :--- | :--- | :--- | :--- | | p53-responsive | p53-luc |

SaOS-2 | Inhibition of p53 activity | ~50-70% reduction in luciferase activity |[8] | | RAR-

responsive | RARE-luc | U937 | Inhibition of RAR activity | ~60% reduction in luciferase activity |

[8] |

Experimental Protocols
Detailed methodologies for key experiments used to study the MOZ-TIF2 fusion protein are

provided below.

Retroviral Transduction of Murine Hematopoietic
Progenitors
This protocol describes the introduction of the MOZ-TIF2 fusion gene into murine

hematopoietic stem and progenitor cells (HSPCs) to study its effects on cell proliferation,

differentiation, and transformation.
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Workflow for retroviral transduction of HSPCs.
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Materials:

Bone marrow from 6- to 8-week-old C57BL/6 mice

Retroviral vector encoding MOZ-TIF2 (e.g., MSCV-MOZ-TIF2-IRES-GFP)

Retroviral packaging cell line (e.g., Platinum-E)

c-Kit MicroBeads (Miltenyi Biotec)

StemSpan SFEM II medium (STEMCELL Technologies)

Murine cytokines (SCF, IL-3, IL-6)

Retronectin (Takara Bio)

Procedure:

Retrovirus Production: Transfect Platinum-E cells with the MOZ-TIF2 retroviral vector using a

suitable transfection reagent. Collect the viral supernatant 48 and 72 hours post-transfection.

HSPC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for

c-Kit+ HSPCs using magnetic-activated cell sorting (MACS).

Pre-stimulation: Culture the enriched c-Kit+ cells for 48 hours in StemSpan medium

supplemented with murine SCF (100 ng/mL), IL-3 (10 ng/mL), and IL-6 (10 ng/mL).

Transduction: Coat non-tissue culture-treated plates with Retronectin. Add the retroviral

supernatant and incubate for 2-4 hours. Remove the supernatant and add the pre-stimulated

HSPCs. Centrifuge the plates at 1,000 x g for 1 hour at 32°C (spinoculation).

Culture: Culture the transduced cells for 48-72 hours before proceeding to downstream

assays.

Murine Bone Marrow Transplant Leukemia Model
This protocol describes the generation of a murine model of MOZ-TIF2-induced AML.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MOZ-TIF2-transduced HSPCs (from Protocol 4.1)

Recipient C57BL/6 mice (CD45.2)

Donor mice (CD45.1, for competitive transplants)

Irradiator (e.g., Cesium-137 source)

Procedure:

Recipient Preparation: Lethally irradiate recipient C57BL/6 mice with a total dose of 9.5 Gy,

split into two doses separated by at least 3 hours.

Cell Injection: Inject 0.5-1 x 10^6 MOZ-TIF2-transduced HSPCs into the retro-orbital sinus or

tail vein of the irradiated recipient mice.

Monitoring: Monitor the mice for signs of leukemia development, including weight loss,

hunched posture, and ruffled fur. Analyze peripheral blood for the presence of GFP+

leukemic cells.

Analysis: Euthanize mice upon signs of advanced disease. Analyze bone marrow, spleen,

and liver for leukemic infiltration by flow cytometry and histology.

Chromatin Immunoprecipitation (ChIP)-Sequencing
This protocol describes the identification of genomic regions bound by the MOZ-TIF2 fusion

protein.
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Workflow for ChIP-Sequencing.
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Materials:

MOZ-TIF2 expressing AML cells (e.g., transduced murine HSPCs or human AML cell lines)

Formaldehyde

Glycine

ChIP-grade antibody against MOZ or TIF2

Protein A/G magnetic beads

Buffers for cell lysis, chromatin shearing, and immunoprecipitation

DNA purification kit

Next-generation sequencing library preparation kit

Procedure:

Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10

minutes at room temperature. Quench the reaction with glycine.

Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-

500 bp using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against MOZ or TIF2

overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA

complexes.

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin

from the beads.

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C

overnight. Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify regions enriched for MOZ-TIF2 binding.

RNA-Sequencing (RNA-seq) and Data Analysis
This protocol describes the analysis of global gene expression changes induced by MOZ-TIF2.

Materials:

MOZ-TIF2 expressing and control cells

RNA extraction kit

RNA-seq library preparation kit

Procedure:

RNA Extraction: Extract total RNA from MOZ-TIF2 expressing and control cells.

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically

involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and

adapter ligation.

Sequencing: Perform high-throughput sequencing of the prepared libraries.

Data Analysis:

Quality Control: Assess the quality of the raw sequencing reads.

Alignment: Align the reads to the reference genome.

Quantification: Count the number of reads mapping to each gene.

Differential Expression Analysis: Identify genes that are significantly up- or downregulated

in MOZ-TIF2 expressing cells compared to controls.

Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways

that are dysregulated by MOZ-TIF2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Development and Therapeutic Targeting
The critical role of the MOZ-TIF2 fusion protein in driving AML makes it an attractive

therapeutic target. Several strategies are being explored to inhibit its function:

Inhibition of HAT Activity: Small molecule inhibitors targeting the HAT activity of MOZ or the

recruited CBP/p300 are a promising therapeutic avenue.

Disruption of Protein-Protein Interactions: Developing molecules that disrupt the interaction

between MOZ-TIF2 and CBP/p300 could block its oncogenic activity.

Targeting Downstream Effectors: Inhibiting the function of key downstream targets like

HOXA9 and MEIS1 or their associated pathways may also be an effective strategy.

Conclusion
The MOZ-TIF2 fusion protein is a key driver of a specific subtype of AML. Its ability to

dysregulate gene expression through aberrant chromatin modification and interaction with

essential co-activators like CBP/p300 provides a clear mechanism for its leukemogenic activity.

A thorough understanding of its molecular function and the pathways it affects is crucial for the

development of targeted therapies for this aggressive leukemia. The experimental protocols

and data summarized in this guide provide a foundation for researchers and drug developers to

further investigate the biology of MOZ-TIF2 and to design novel therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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